molecular formula C7H12N2O B3122041 1-methyl-3-(propan-2-yl)-1H-pyrazol-5-ol CAS No. 29939-24-0

1-methyl-3-(propan-2-yl)-1H-pyrazol-5-ol

Cat. No. B3122041
CAS RN: 29939-24-0
M. Wt: 140.18 g/mol
InChI Key: XTUVMCCXEFVKEU-UHFFFAOYSA-N
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Description

“1-methyl-3-(propan-2-yl)-1H-pyrazol-5-ol” is a complex organic compound. It is a derivative of pyrrolopyrazine, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . This compound is part of a larger class of compounds referred to as aliphatic .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including “1-methyl-3-(propan-2-yl)-1H-pyrazol-5-ol”, involves various synthetic routes such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, Chu and coworkers developed a one-pot cascade and metal-free reaction for the synthesis of “trisubstituted pyrrolo [1,2- a] pyrazines” .


Molecular Structure Analysis

The molecular structure of “1-methyl-3-(propan-2-yl)-1H-pyrazol-5-ol” consists of a benzene ring meta-substituted with a methyl group and an isopropyl group . It is an aromatic hydrocarbon, which means it contains a cyclic ring of atoms exhibiting resonance of π electrons .

properties

IUPAC Name

2-methyl-5-propan-2-yl-1H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5(2)6-4-7(10)9(3)8-6/h4-5,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUVMCCXEFVKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(propan-2-yl)-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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